Zonampanel vs. NBQX and CNQX: 500-1000X Higher Aqueous Solubility for In Vivo Dosing
Zonampanel demonstrates significantly enhanced water solubility compared to structurally related quinoxalinedione AMPA antagonists. This property enables high-dose intravenous infusion in preclinical models without precipitation. In Britton-Robinson buffer, the solubility of Zonampanel was measured at 83 mg/mL [1]. In direct comparison, Zonampanel exhibits approximately 500 to 1,000-fold greater solubility than NBQX and CNQX [2]. This differential is critical for achieving systemic bioavailability without nephrotoxicity in rodent stroke models.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 83 mg/mL in Britton-Robinson buffer |
| Comparator Or Baseline | NBQX (low solubility), CNQX (low solubility), YM90K (low solubility) |
| Quantified Difference | Approximately 500 to 1000-fold higher solubility than NBQX and CNQX |
| Conditions | Britton-Robinson buffer solubility assay |
Why This Matters
High water solubility is a prerequisite for continuous intravenous infusion protocols required for neuroprotection studies in stroke models; low-solubility alternatives precipitate in renal tubules, causing nephrotoxicity and confounding in vivo results.
- [1] Kohara A, Okada M, Tsutsumi R, et al. In-vitro characterization of YM872, a selective, potent and highly water-soluble α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist. J Pharm Pharmacol. 1998;50(7):795-801. PMID: 9720630. View Source
- [2] Takahashi M, Kohara A, Shishikura J, et al. YM872: a selective, potent and highly water-soluble α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist. J Pharmacol Exp Ther. 1998;284(2):467-473. PMID: 9454783. View Source
